Piperacilloic Acid Pyruvic Urea
Description
Properties
Molecular Formula |
C₂₃H₃₁N₅O₉S |
|---|---|
Molecular Weight |
553.59 |
Origin of Product |
United States |
Mechanistic Investigations of Piperacilloic Acid Pyruvic Urea Formation
Theoretical Modeling of Formation Mechanisms
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the characterization of transient species and the energetic profiles of reaction pathways.
Transition State Characterization for Piperacilloic Acid Pyruvic Urea (B33335) Formation
The transition state is a critical, high-energy configuration along the reaction coordinate that connects reactants to products. Characterizing the geometry and energy of the transition state is fundamental to understanding the kinetics of the formation of Piperacilloic Acid Pyruvic Urea.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to locate and characterize the transition state structures for both catalytic and non-catalytic pathways. For the non-catalytic reaction, the transition state is typically a four-membered ring-like structure involving the interacting atoms of the piperacilloic acid and urea derivatives. In catalytic pathways, the catalyst is directly involved in the transition state structure, stabilizing it and thus lowering the activation energy.
| Parameter | Non-Catalytic TS | Acid-Catalyzed TS | Base-Catalyzed TS |
| Key Bond Distance (C-N) | 1.85 Å | 1.75 Å | 1.90 Å |
| Imaginary Frequency | -350 cm⁻¹ | -410 cm⁻¹ | -380 cm⁻¹ |
| Relative Energy | 120 kJ/mol | 85 kJ/mol | 92 kJ/mol |
This table provides hypothetical computational data for the transition states (TS) in the formation of this compound, illustrating key differences between the pathways.
Free Energy Landscape Analysis of Reaction Channels
A free energy landscape provides a comprehensive map of the energy of a reacting system as a function of the geometric changes occurring during the reaction. This analysis helps to identify the most favorable reaction channels and to understand the thermodynamics and kinetics of the formation of this compound.
By mapping the free energy surface, researchers can visualize the entire reaction pathway, including reactants, intermediates, transition states, and products. The depth of the energy wells for intermediates indicates their stability, while the height of the energy barriers between states determines the rate of their interconversion. For the formation of this compound, free energy landscape analysis can reveal the step-by-step mechanism, including the initial association of reactants, the formation of tetrahedral intermediates, and the final dehydration step. This detailed understanding is invaluable for the rational design of more efficient synthetic routes.
Synthetic Strategies for Piperacilloic Acid Pyruvic Urea and Analogues
Rational Design of Synthetic Routes to Piperacilloic Acid Pyruvic Urea (B33335)
The rational design of a synthetic pathway to Piperacilloic Acid Pyruvic Urea requires careful consideration of the reactivity of the precursor molecules. Piperacilloic acid itself possesses multiple reactive sites, including two carboxylic acid groups, a secondary amine, and an amide linkage. The synthetic strategy must navigate these functionalities to achieve the desired covalent linkages with pyruvic acid and urea.
A stepwise approach offers the most control over the reaction sequence, minimizing the formation of undesired byproducts. This strategy involves the sequential addition of pyruvic acid and urea to the piperacilloic acid backbone, likely requiring the use of protecting groups to mask reactive sites not involved in a given step.
A plausible stepwise route could initiate with the controlled hydrolysis of piperacillin (B28561) to yield piperacilloic acid. researchgate.netnih.gov This is often achieved under mild acidic or alkaline conditions. nih.gov Following the formation of piperacilloic acid, one of its carboxylic acid groups could be selectively activated to react with the amino group of urea. This might be followed by a reaction involving pyruvic acid. The synthesis of related penicilloic acids has been described, providing a basis for the initial steps of this proposed pathway. nih.gov
The reaction of a carboxylic acid with urea to form an acylurea is a known transformation, though it can require specific conditions to proceed efficiently and avoid side reactions. google.com The order of addition (urea first, then pyruvic acid, or vice-versa) would need to be determined empirically to maximize the yield of the desired product.
One-pot multi-component reactions (MCRs) present a more convergent and efficient, albeit more complex, alternative. In principle, piperacilloic acid (or its precursor, piperacillin), pyruvic acid, and urea could be combined in a single reaction vessel under conditions designed to promote the formation of the target adduct.
While specific MCRs for this exact combination are not reported, analogous one-pot enzymatic syntheses of penicillin derivatives are known. nih.govgoogle.comresearchgate.net For instance, the synthesis of amoxicillin (B794) from penicillin G has been achieved in a one-pot, two-step enzymatic process. nih.gov Such a strategy for this compound would likely hinge on finding a suitable catalyst—either chemical or enzymatic—that could orchestrate the selective formation of the desired bonds in the presence of multiple reactive functional groups. The challenge in an MCR approach is controlling the chemoselectivity to avoid a complex mixture of products.
Optimization of Reaction Parameters for Preparative Synthesis
For any viable synthetic route, optimization of reaction parameters is crucial for achieving a satisfactory yield and purity on a preparative scale.
The relative amounts of piperacilloic acid, pyruvic acid, and urea would need to be carefully controlled. In a stepwise synthesis, the stoichiometry is more straightforward, typically involving a slight excess of the reagent being added in each step to drive the reaction to completion.
For a multi-component reaction, the optimal molar ratios would be more critical and would need to be determined experimentally. For example, in the synthesis of diacylureas, a 2:1 molar ratio of carboxylic acid to urea is often employed. google.com The table below presents hypothetical data for optimizing reagent stoichiometry in a one-pot reaction, based on principles from related syntheses.
| Entry | Piperacilloic Acid (equiv.) | Pyruvic Acid (equiv.) | Urea (equiv.) | Catalyst (mol%) | Yield (%) |
| 1 | 1 | 1 | 1 | 5 | 15 |
| 2 | 1 | 1.2 | 1.2 | 5 | 25 |
| 3 | 1 | 1.5 | 1 | 10 | 30 |
| 4 | 1 | 1.2 | 1.5 | 10 | 45 |
| 5 | 1 | 2 | 2 | 15 | 35 |
This table is illustrative and based on general principles of reaction optimization.
Monitoring the reaction progress over time is essential to determine the point of maximum conversion and to avoid the formation of degradation products from prolonged reaction times or harsh conditions. who.int Techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the formation of the product and any impurities. who.intnih.gov The stability of piperacillin and its derivatives is highly dependent on pH and temperature, with degradation occurring under both acidic and alkaline conditions. nih.gov
The following table illustrates a hypothetical time course study for the synthesis, a common practice in optimizing chemical reactions.
| Entry | Reaction Time (hours) | Conversion of Starting Material (%) | Product Yield (%) | Key Impurity (%) |
| 1 | 2 | 40 | 35 | 5 |
| 2 | 4 | 75 | 68 | 7 |
| 3 | 6 | 95 | 85 | 10 |
| 4 | 8 | 98 | 82 | 15 |
| 5 | 12 | >99 | 75 | 23 |
This table is a hypothetical representation of a reaction optimization experiment.
Isolation and Purification Methodologies for Synthetic this compound
The final and often most challenging stage of the synthesis is the isolation and purification of the target compound. Given the likely polar nature and potential instability of this compound, specialized techniques would be required.
Initial isolation might involve precipitation by adjusting the pH of the reaction mixture, a common method for isolating penicilloic acids. google.com This would be followed by filtration and washing of the crude product.
For high-purity material, chromatographic techniques are indispensable. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating complex mixtures of penicillin derivatives and their degradation products. who.intresearchgate.net The selection of the column, mobile phase composition (e.g., mixtures of water, acetonitrile (B52724), or methanol (B129727) with pH modifiers), and gradient elution profile would be critical for achieving good separation. who.intgerpac.eu Other potential purification methods could include preparative thin-layer chromatography or column chromatography using specialized stationary phases designed for polar molecules. The successful isolation of pure penicilloic acids has been previously described and serves as a procedural model. nih.gov
Chromatographic Separation Techniques for Synthetic Adducts
The purification of synthetic adducts such as this compound and its analogues would necessitate robust chromatographic techniques to separate the target compound from unreacted starting materials, reagents, and by-products. High-Performance Liquid Chromatography (HPLC) is the most suitable method for this purpose, given the polar nature of the anticipated product. nih.govwho.int
Reversed-phase HPLC (RP-HPLC) would likely be the primary mode of separation. The choice of stationary phase, mobile phase composition, and detector is crucial for achieving optimal resolution and sensitivity. Based on the separation of piperacillin and its degradation products, a C8 or C18 column would be appropriate. who.intuni-regensburg.de
The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase would need to be carefully controlled to ensure the ionization state of the acidic and basic functional groups in the molecule is optimal for retention and peak shape. The use of ion-pairing reagents, such as tetrabutylammonium (B224687) hydrogen sulfate, has been shown to be effective in the separation of related compounds. uni-regensburg.de
Detection could be achieved using a UV-Vis detector, as the aromatic and carbonyl chromophores within the molecule are expected to absorb in the UV region, typically around 215-225 nm. who.int
Table 1: Exemplary HPLC Conditions for the Separation of Piperacillin and its Degradation Products
| Parameter | Condition 1 | Condition 2 |
| Column | Qualisil Gold C8 (250 mm x 4.6 mm, 5 µm) who.int | HIBAR LiChrospher RP-18 (125 x 4 mm, 5 µm) uni-regensburg.de |
| Mobile Phase | Methanol:Water (pH 3.0) (55:45, v/v) who.int | Acetonitrile, Water, Sodium Dihydrogen Phosphate (B84403), Tetrabutylammonium Hydrogen Sulfate uni-regensburg.de |
| Flow Rate | 1 mL/min who.int | 1 mL/min uni-regensburg.de |
| Detection | UV at 215 nm who.int | Not Specified |
| Temperature | Ambient | Not Specified |
These conditions provide a starting point for developing a specific method for the purification of this compound. Method development would involve optimizing the mobile phase composition, gradient elution profile, and other parameters to achieve the desired separation.
Crystallization and Recrystallization Protocols
Following chromatographic purification, obtaining the synthetic adduct in a solid, crystalline form is essential for characterization and further use. Crystallization and recrystallization are key techniques for achieving high purity and a stable solid-state form. The choice of solvent system is paramount for successful crystallization.
For penicillin derivatives, a common approach is to dissolve the compound in a suitable solvent in which it is readily soluble and then to add an anti-solvent to induce precipitation or crystallization. For piperacillin itself, methods involving aqueous solutions and pH adjustment are employed. google.com Another patented method for a penicillin intermediate involves dissolving the compound in an acetic ester and then adding hexane (B92381) as an anti-solvent. patentcut.com
A general protocol for the crystallization of a polar compound like this compound might involve:
Solvent Selection: Identifying a solvent or solvent mixture that provides good solubility at an elevated temperature and poor solubility at a lower temperature.
Dissolution: Dissolving the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
Cooling: Slowly cooling the solution to allow for the formation of well-ordered crystals. Rapid cooling can lead to the precipitation of amorphous solid.
Isolation: Collecting the crystals by filtration.
Washing: Washing the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Drying the crystals under vacuum to remove residual solvent.
Recrystallization would follow a similar procedure to further enhance the purity of the crystalline material.
Table 2: Potential Crystallization Solvents for Penicillin Derivatives
| Solvent System | Compound Type | Reference |
| Water (with pH adjustment) | Piperacillin Acid | google.com |
| Acetic Ester / Hexane | Penicillin Intermediate (TMPB) | patentcut.com |
| Acetone | Sodium Penicillin | google.com |
The development of a specific crystallization protocol for this compound would require experimental screening of various solvents and conditions to identify the optimal parameters for obtaining high-quality crystals.
In-Silico Analysis of this compound: A Computational Chemistry Perspective
A comprehensive examination of the chemical compound "this compound" is currently not feasible due to the absence of specific research and data on this molecule in publicly available scientific literature. Extensive searches for computational and molecular modeling studies focusing on "this compound" have not yielded any specific results.
The degradation of antibiotics such as piperacillin is a known phenomenon that can lead to the formation of various byproducts. nih.govwho.intresearchgate.net These degradation products can arise from processes like hydrolysis. who.int While the study of piperacillin degradation is an active area of research, particularly in the context of antibiotic stability and efficacy, the specific adduct "this compound" does not appear to be a commonly reported or studied compound.
Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently employed to understand the electronic structure, stability, and reactivity of chemical compounds. However, the application of these methods requires the existence of the molecule of interest and foundational data from which to build computational models.
For a compound like "this compound," a detailed computational analysis as outlined in the user's request would necessitate information on its basic molecular structure and properties. Without any prior experimental or theoretical studies on this specific compound, it is not possible to conduct the requested analyses, which would include:
Density Functional Theory (DFT) Calculations: These calculations would provide insights into the electronic structure and energetics of the molecule. This would involve geometry optimization to find the most stable three-dimensional arrangement of atoms and conformational analysis to identify different spatial orientations of the molecule. Furthermore, Frontier Molecular Orbital (FMO) theory could be applied to understand its chemical reactivity.
Molecular Dynamics (MD) Simulations: MD simulations would allow for the study of the compound's behavior in a solution, providing details on its interactions with solvent molecules. This would involve modeling these interactions and performing conformational sampling to explore the different shapes the molecule can adopt over time.
Quantum Chemical Calculations of Reactivity Descriptors: These calculations would further elucidate the chemical reactivity of the compound by determining various parameters that describe its propensity to participate in chemical reactions.
In the absence of any scientific literature or database entries for "this compound," the execution of these computational studies and the generation of the corresponding data tables and research findings are not possible. Further research and identification of this specific compound in the degradation pathways of piperacillin would be required before such a computational analysis could be undertaken.
Computational Chemistry and Molecular Modeling of Piperacilloic Acid Pyruvic Urea
Quantum Chemical Calculations of Reactivity Descriptors
Electrostatic Potential Surface Mapping
Electrostatic potential (ESP) surface mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov This map provides insights into a molecule's reactivity, intermolecular interactions, and the nature of its chemical bonds. The ESP is calculated by determining the energy of interaction between a positive point charge and the molecule's nuclei and electrons at various points on the electron density surface. wuxiapptec.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-deficient areas, prone to nucleophilic attack. wuxiapptec.commdpi.com
For the hypothetical molecule Piperacilloic Acid Pyruvic Urea (B33335), an ESP map would reveal distinct regions of varying electrostatic potential, dictated by the presence of numerous heteroatoms (oxygen, nitrogen, and sulfur) and functional groups.
Key Features of the Hypothesized ESP Map:
Negative Potential Regions: The most significant negative potentials are expected to be localized around the oxygen atoms of the carboxyl groups, the carbonyl groups of the urea moiety, and the dioxopiperazine ring. These areas, rich in electron density, represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.
Positive Potential Regions: Conversely, regions of high positive potential would be concentrated around the acidic protons of the carboxylic acid groups and the hydrogen atoms attached to the nitrogen atoms of the urea and amide functionalities. These electron-deficient sites are susceptible to deprotonation and are the primary locations for nucleophilic attack. wuxiapptec.com
Intermediate Regions: The carbon skeleton, including the phenyl ring and the thiazolidine (B150603) ring, would exhibit a more neutral or intermediate potential, with slight variations depending on the electronic influence of adjacent functional groups.
Interactive Data Table: Predicted Electrostatic Potential Maxima and Minima
| Molecular Region | Functional Group | Predicted ESP Value (kJ/mol) | Implication |
| Carboxyl Proton 1 | -COOH | High Positive | Highly acidic, prone to deprotonation |
| Carboxyl Proton 2 | -COOH | High Positive | Acidic, prone to deprotonation |
| Urea N-H Protons | -NH-CO-NH- | Moderately Positive | Potential hydrogen bond donor |
| Amide N-H Proton | -CO-NH- | Moderately Positive | Potential hydrogen bond donor |
| Carbonyl Oxygens | >C=O | High Negative | Nucleophilic site, hydrogen bond acceptor |
| Carboxylate Oxygens | -COO⁻ | Very High Negative | Strong nucleophilic site, hydrogen bond acceptor |
Note: The values presented in this table are illustrative and represent a qualitative prediction based on the analysis of the molecule's functional groups. Actual values would require specific DFT calculations.
Fukui Function Analysis for Reactive Sites
Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps in predicting the local reactivity of a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis is instrumental in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.
The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, three types of condensed Fukui functions are calculated for each atom in the molecule:
f+ : for nucleophilic attack (measures the reactivity towards an electron-donating reagent).
f- : for electrophilic attack (measures the reactivity towards an electron-accepting reagent).
f0 : for radical attack.
For Piperacilloic Acid Pyruvic Urea, a Fukui function analysis would provide a quantitative measure of the reactivity of each atomic site.
Predicted Reactive Sites from Fukui Analysis:
Sites for Nucleophilic Attack (High f+ values): The analysis would likely identify the carbonyl carbons of the urea, amide, and dioxopiperazine groups as the primary sites for nucleophilic attack. The sulfur atom in the thiazolidine ring might also show some susceptibility.
Sites for Electrophilic Attack (High f- values): The oxygen atoms of the carbonyl and carboxyl groups, along with the nitrogen atoms, are expected to have the highest f- values, making them the most probable targets for electrophiles.
This detailed analysis allows for a more nuanced understanding of the molecule's chemical behavior beyond the qualitative picture provided by the ESP map.
Interactive Data Table: Predicted Fukui Function Indices for Selected Atoms
| Atom/Site | Type of Attack | Predicted Fukui Index (f+, f-, or f0) | Reactivity Interpretation |
| Carbonyl Carbon (Urea) | Nucleophilic | High f+ | Highly susceptible to nucleophilic addition |
| Carbonyl Carbon (Amide) | Nucleophilic | High f+ | Susceptible to nucleophilic addition |
| Carbonyl Oxygen (Urea) | Electrophilic | High f- | Prone to interaction with electrophiles |
| Carboxylate Oxygen | Electrophilic | High f- | Highly prone to interaction with electrophiles |
| Phenyl Ring Carbons | Radical/Electrophilic | Moderate f0/f- | Potential sites for radical or electrophilic substitution |
| Thiazolidine Sulfur | Nucleophilic | Moderate f+ | Possible site for nucleophilic attack |
Note: The Fukui indices in this table are qualitative predictions. Precise values would necessitate specific quantum chemical calculations of the molecule in its neutral, anionic, and cationic states.
Based on a comprehensive review of scientific literature, there is no available research or data concerning a chemical compound named "this compound." This specific name does not correspond to a recognized substance in chemical databases or published studies.
Consequently, it is not possible to provide an article on the degradation pathways and stability of "this compound," as no scientific investigations on its hydrolytic, photolytic, or thermal decomposition have been documented. The strict requirement for scientifically accurate and detailed research findings cannot be met in the absence of any primary or secondary sources on the subject.
Therefore, the requested article with specific sections on acid- and base-catalyzed hydrolysis, wavelength-dependent photodegradation, and thermal decomposition profiles, including data tables, cannot be generated. The constituent parts of the name—piperacilloic acid, pyruvic acid, and urea—are known chemical entities, but their specific combination as "this compound" has not been described in the available scientific domain.
Degradation Pathways and Stability Studies of Piperacilloic Acid Pyruvic Urea
Thermal Decomposition Profiles of Piperacilloic Acid Pyruvic Urea (B33335)
Thermogravimetric Analysis (TGA) of Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing crucial insights into its thermal stability and composition. particle.dk This technique is instrumental in determining the temperatures at which decomposition or desolvation occurs. particle.dk
For a hypothetical compound like Piperacilloic Acid Pyruvic Urea, a TGA scan would heat a small sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting curve would plot the percentage of remaining mass against temperature. A stable compound would show a flat baseline until a specific temperature or temperature range where a sharp drop in mass would indicate decomposition.
The thermal decomposition of complex organic molecules often occurs in multiple steps. scielo.br For instance, the TGA curve for this compound might exhibit:
An initial small mass loss at a lower temperature (e.g., < 150°C), likely corresponding to the loss of residual solvent or adsorbed water.
A significant mass loss in one or more steps at higher temperatures (e.g., > 200°C), representing the breakdown of the molecule itself. The different components—the piperacilloic acid moiety, the urea linkage, and the pyruvate (B1213749) group—would likely decompose at different temperatures, potentially leading to a multi-step degradation profile visible on the derivative thermogravimetry (DTG) curve.
Table 1: Hypothetical TGA Data for this compound (Note: This data is illustrative and based on typical profiles of complex organic molecules.)
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 80 - 120 | ~2% | Loss of Volatiles/Water |
| 210 - 280 | ~35% | Initial Decomposition (e.g., loss of carboxyl and side chains) |
| 280 - 450 | ~40% | Major Structural Degradation (e.g., cleavage of urea linkage and ring structures) |
| > 450 | ~23% | Char residue breakdown |
Differential Scanning Calorimetry (DSC) of Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.govnih.gov It detects events like melting, crystallization, and glass transitions, providing a "fingerprint" of a compound's thermal properties. nih.govmdpi.com
A DSC thermogram for this compound would provide complementary information to the TGA data. As the sample is heated, the DSC curve would reveal:
Endothermic Peaks: These peaks indicate the absorption of heat. A sharp endothermic peak would typically represent the melting point of the compound. If the melting occurs concurrently with decomposition, the peak may be broad or irregular. researchgate.net Other endothermic events could include solid-state phase transitions or the energy required for breaking specific bonds during decomposition.
Exothermic Peaks: These peaks show a release of heat, often associated with crystallization or, more commonly in this context, oxidative decomposition of the sample. scielo.br
The combination of TGA and DSC is particularly useful. If a DSC peak (e.g., melting) occurs without a corresponding mass loss in the TGA curve, it confirms a physical transition rather than decomposition. Conversely, if both techniques show an event at the same temperature, it strongly suggests decomposition. researchgate.net
Table 2: Hypothetical DSC Data for this compound (Note: This data is illustrative and based on typical profiles of complex organic molecules.)
| Temperature (°C) | Event Type | Interpretation |
| ~175 | Endotherm | Melting Point (Tm) |
| ~215 | Exotherm | Onset of Decomposition |
| ~260 | Exotherm | Major Decomposition Peak |
Chemical Stability in Varied Environmental Matrices (Non-Biological)
The chemical stability of a compound in non-biological matrices is crucial for understanding its environmental fate and persistence. Studies on piperacillin (B28561), the precursor to piperacilloic acid, show that the β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions. who.intnih.gov This hydrolysis is the primary degradation pathway, leading to the formation of piperacilloic acid. nih.gov
For a molecule like this compound, several factors would influence its stability:
pH: The urea linkage and the remaining structures from the piperacillin core would be susceptible to pH-dependent hydrolysis. Extreme acidic or basic conditions would likely accelerate the degradation, cleaving the molecule into smaller fragments.
Oxidation: Piperacillin has been shown to degrade under oxidative stress. researchgate.net The proposed structure would likely also be sensitive to oxidizing agents (e.g., hypochlorite, hydrogen peroxide), which could attack various points on the molecule. nih.gov
Temperature: As indicated by thermal analysis, elevated temperatures would increase the rate of degradation. Studies on piperacillin stability in solution show significant degradation over time, which is accelerated at higher temperatures. researchgate.netotago.ac.nz
Analytical Methodologies for Detection and Quantification of Piperacilloic Acid Pyruvic Urea
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic techniques are fundamental for isolating and analyzing components within a mixture. The choice of technique for a hypothetical compound like "Piperacilloic Acid Pyruvic Urea" would depend on its physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like antibiotics and their degradation products. nih.govwho.intnih.govijpsm.com For a polar compound like the hypothetical "Piperacilloic Acid Pyruvic Urea (B33335)," reversed-phase HPLC would be the method of choice.
Method development would involve a systematic optimization of several parameters to achieve adequate separation from potential impurities or other components in a sample matrix. Key considerations would include:
Column Selection: A C18 or C8 column is commonly used for the separation of polar compounds like piperacillin (B28561) and its degradation products. nih.govwho.int These columns provide a non-polar stationary phase.
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. who.intijpsm.com The pH of the aqueous phase is critical for controlling the ionization state of acidic and basic functional groups, thereby influencing retention time and peak shape. For a compound with acidic moieties like piperacilloic and pyruvic acids, an acidic mobile phase (e.g., using formic acid or phosphoric acid) would likely be employed to suppress ionization and improve retention on a reversed-phase column. nih.gov
Elution Mode: Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to separate a complex mixture of related substances with varying polarities. nih.gov
Detection: A UV detector would be a straightforward choice for initial method development, with the detection wavelength selected based on the chromophores present in the molecule. nih.govwho.int For piperacillin-related compounds, wavelengths in the range of 210-230 nm are often used. who.intijpsm.com
Hypothetical HPLC Method Parameters:
| Parameter | Value/Type | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase chromatography of polar analytes. who.int |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control ionization and improve peak shape. nih.gov |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase HPLC. nih.gov |
| Elution | Gradient | To resolve components with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. ijpsm.com |
| Detection | UV at 220 nm | Common wavelength for beta-lactam structures. who.int |
| Injection Volume | 10 µL | Standard injection volume. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. A complex, polar molecule like "this compound" would likely not be amenable to direct GC analysis due to its low volatility and potential for thermal degradation in the hot injector and column.
To utilize GC, a derivatization step would be necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization reactions for compounds with carboxyl and hydroxyl groups include:
Silylation: Reacting the analyte with a silylating agent (e.g., BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Esterification: Converting carboxylic acid groups to their corresponding esters (e.g., methyl esters) using reagents like diazomethane (B1218177) or methanol (B129727) with an acid catalyst.
Once derivatized, the compound could be analyzed on a standard non-polar or medium-polarity GC column (e.g., a 5% phenyl-methylpolysiloxane).
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be seen as a hybrid of GC and HPLC and is particularly useful for the separation of chiral compounds and for achieving faster separations than HPLC. For a polar molecule like the hypothetical "this compound," a polar co-solvent (e.g., methanol) would need to be added to the supercritical CO2 to achieve elution from the column. SFC could offer advantages in terms of speed and reduced organic solvent consumption compared to HPLC.
Hyphenated Techniques for Enhanced Resolution and Identification
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for trace-level detection and unambiguous identification of analytes in complex matrices. nih.govijpsonline.com
LC-MS/MS for Trace Level Detection and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.gov This technique would be ideal for detecting and quantifying trace amounts of "this compound."
Ionization: Electrospray ionization (ESI) would be the preferred ionization source, as it is a soft ionization technique suitable for polar and thermally labile molecules. Both positive and negative ion modes would be investigated to determine which provides a better signal for the parent ion.
Mass Analysis: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. japsonline.com In MRM, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion for detection. This process is highly selective and significantly reduces background noise, leading to very low limits of detection.
Hypothetical LC-MS/MS Transitions for Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ or [M-H]- | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Internal Standard | [M+H]+ or [M-H]- | Fragment | Optimized Value |
GC-MS for Volatile Component Analysis
If a suitable derivatization procedure were developed for "this compound," Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful tool for its identification. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte. The resulting mass spectrum serves as a chemical fingerprint that can be compared to a library of known spectra for identification. GC-MS is particularly useful for identifying unknown impurities or degradation products that are amenable to derivatization and GC analysis.
Electrophoretic Methods for Impurity Profiling
Electrophoretic methods are powerful techniques for separating charged molecules based on their movement through an electrolyte under the influence of an electric field. These methods would be highly applicable for profiling impurities in a sample potentially containing the charged, polar molecule this compound.
Capillary Electrophoresis (CE) Methodologies
Capillary Electrophoresis (CE) offers high-resolution separation of complex mixtures, making it an ideal candidate for analyzing this compound. A hypothetical CE method would involve dissolving the sample in a background electrolyte (BGE) and injecting it into a fused-silica capillary. The separation would be based on the charge-to-size ratio of the analyte and other components in the sample.
Key parameters for a theoretical CE method would include the BGE composition (e.g., phosphate (B84403) or borate (B1201080) buffer), pH, applied voltage, and capillary temperature. Detection would likely be performed using a diode array detector (DAD) to monitor absorbance at specific wavelengths.
Table 1: Hypothetical Capillary Electrophoresis Parameters
| Parameter | Potential Value/Condition | Rationale |
|---|---|---|
| Capillary | Fused-Silica, 50 µm i.d. | Standard for high-efficiency separations. |
| Background Electrolyte | 25 mM Sodium Phosphate Buffer | Common BGE providing good buffering capacity. |
| pH | 7.0 | To ensure the acidic analyte is deprotonated and carries a negative charge. |
| Applied Voltage | 20 kV (Normal Polarity) | Provides efficient migration and separation times. |
| Temperature | 25 °C | Ensures reproducible migration times by controlling viscosity. |
| Detection | Diode Array Detector (DAD) at 220 nm | Allows for the detection of the peptide-like bonds and urea chromophore. |
Electrophoretic Mobility Shift Assays
Electrophoretic Mobility Shift Assays (EMSAs) are typically used to study protein-DNA or protein-RNA interactions. Their application to a small molecule like this compound would be unconventional unless it was being studied for its ability to bind to a larger macromolecule, such as a protein or a nucleic acid. If this compound were hypothesized to bind to a specific protein, an EMSA could be developed. In such a scenario, the free compound would migrate at a certain rate through a gel, while the compound bound to the protein would migrate much slower, causing a "shift" in the band's position. This would be a qualitative or semi-quantitative method to assess binding rather than a primary impurity profiling tool.
Spectrophotometric Assays for Concentration Determination
Spectrophotometric methods measure the amount of light absorbed by a chemical substance at a specific wavelength. These techniques are straightforward and commonly used for the quantification of compounds in solution.
UV-Vis Spectrophotometric Quantification
UV-Vis spectrophotometry is a robust method for quantifying compounds that contain chromophores—parts of a molecule that absorb ultraviolet or visible light. This compound would be expected to contain chromophores within its structure, likely originating from the piperacillin backbone, which would allow for its direct quantification.
To perform this analysis, a pure standard of the compound would be required to create a calibration curve. The absorbance of solutions with known concentrations would be measured at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating the value from the calibration curve, following the Beer-Lambert law.
Table 2: Projected UV-Vis Spectrophotometry Data for Calibration
| Concentration (µg/mL) | Absorbance at λmax (AU) |
|---|---|
| 1.0 | 0.052 |
| 2.5 | 0.130 |
| 5.0 | 0.261 |
| 10.0 | 0.523 |
| 20.0 | 1.045 |
Note: This table represents hypothetical data to illustrate the expected linear relationship between concentration and absorbance.
Fluorometric Methods for Derivatized this compound
Fluorometric methods offer higher sensitivity and selectivity compared to UV-Vis spectrophotometry. If this compound is not naturally fluorescent or exhibits weak fluorescence, it could be chemically modified through derivatization to attach a fluorescent tag.
A common derivatizing agent for carboxylic acids is 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc), which reacts with the acid to form a highly fluorescent ester. The derivatized product could then be excited at its specific excitation wavelength, and the emitted fluorescence would be measured. The intensity of the fluorescence would be directly proportional to the concentration of the compound. This method would be particularly useful for detecting trace amounts of the substance.
Role and Impact of Piperacilloic Acid Pyruvic Urea As a Chemical Impurity
Implications of Impurity Presence in Synthetic Processes
The formation of Piperacilloic Acid Pyruvic Urea (B33335) can directly impact the yield of the desired API, such as piperacillin (B28561). The generation of this impurity signifies a loss of the starting material or intermediate products to an unintended side reaction pathway. This diversion of reactants to form the impurity inherently lowers the theoretical maximum yield of the target molecule.
Furthermore, the conditions that favor the formation of Piperacilloic Acid Pyruvic Urea may also affect the selectivity of the primary reaction. For instance, if the impurity formation is promoted by specific pH ranges, temperatures, or the presence of certain catalysts, these conditions might not be optimal for the main synthetic step, leading to a less selective transformation and the generation of other undesired byproducts. The relationship between reaction conditions and impurity formation is a critical aspect of process chemistry. futurelearn.com
Table 1: Hypothetical Impact of Impurity Formation on Piperacillin Synthesis Yield
| Batch Number | Processing Temperature (°C) | pH of Reaction Mixture | This compound Level (%) | Piperacillin Yield (%) |
| 1 | 20 | 6.5 | 0.1 | 92.5 |
| 2 | 25 | 7.0 | 0.5 | 88.2 |
| 3 | 30 | 7.5 | 1.2 | 81.0 |
| 4 | 35 | 8.0 | 2.5 | 75.3 |
This table presents hypothetical data to illustrate the potential correlation between the formation of this compound and the reduction in piperacillin synthesis yield.
The presence of this compound can also catalyze or participate in further unwanted side reactions. The functional groups within this impurity, which would likely include carboxylic acids, amides, and potentially ketone and urea moieties, could be reactive under various synthetic conditions. These groups could interact with starting materials, intermediates, or even the final API, leading to a cascade of subsequent impurities. For example, the free carboxylic acid groups on the piperacilloic acid portion of the molecule could participate in acid-catalyzed degradation of the parent piperacillin. Dimerization and polymerization reactions are known issues with penicillins, and complex impurities can potentially initiate these processes. nih.gov
Strategies for Impurity Control and Mitigation in Chemical Synthesis
Given the potential negative impacts of impurities like this compound, robust strategies for their control and mitigation are essential during the manufacturing process.
The most effective way to control impurities is to prevent their formation in the first place. This can be achieved through careful optimization of the reaction conditions. For an impurity like this compound, this would involve a detailed study of its formation mechanism. Key parameters to investigate would include:
Temperature: Lowering the reaction and processing temperatures can often slow down the rates of degradation and side reactions.
pH Control: Maintaining a specific pH range where the starting materials and product are most stable is crucial. For penicillins, extreme pH conditions can accelerate the hydrolysis of the β-lactam ring.
Solvent Selection: The choice of solvent can influence reaction pathways and the stability of reactants and products. daicelpharmastandards.com
Reagent Purity: Ensuring the purity of starting materials and reagents is critical to avoid introducing precursors to unwanted side reactions. daicelpharmastandards.com
By systematically studying these parameters, a reaction environment can be designed to maximize the yield of the desired product while minimizing the formation of this compound.
Even with optimized process chemistry, the formation of some level of impurities is often unavoidable. Therefore, effective downstream purification strategies are necessary to remove them from the final product. Common techniques for purifying APIs like piperacillin include:
Crystallization: This is a powerful technique for separating the desired API from impurities. By selecting an appropriate solvent system and controlling the crystallization conditions (e.g., temperature, cooling rate), it is often possible to obtain the API in a highly pure crystalline form, leaving impurities like this compound in the mother liquor. google.comgoogle.com
Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be used to separate impurities from the API based on differences in their physical and chemical properties, such as polarity. researchgate.net While highly effective, this method can be expensive for large-scale production.
Extraction: Liquid-liquid extraction can be employed to remove impurities based on their differential solubility in immiscible solvents.
Table 2: Comparison of Purification Strategies for Impurity Removal
| Purification Method | Principle of Separation | Efficiency for Polar Impurities | Scalability |
| Crystallization | Differential solubility | Moderate to High | High |
| Preparative HPLC | Differential partitioning between phases | High | Low to Moderate |
| Extraction | Differential solubility in immiscible liquids | Low to Moderate | High |
Monitoring and Quality Control of this compound Levels
Continuous monitoring and stringent quality control are essential to ensure that the levels of this compound and other impurities in the final API are below acceptable limits. The primary analytical techniques used for this purpose are:
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for the analysis of piperacillin and its impurities. daicelpharmastandards.comwho.int By using an appropriate column and mobile phase, it is possible to separate, detect, and quantify this compound and other related substances with high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. ingentaconnect.com LC-MS is particularly useful for identifying unknown impurities and for confirming the structure of known impurities like this compound.
Regulatory bodies have strict guidelines on the qualification and control of impurities in pharmaceutical products. regulations.gov Therefore, validated analytical methods are required to accurately monitor the levels of impurities throughout the manufacturing process and in the final product. nih.gov
Based on comprehensive searches of publicly available scientific literature, there is no information on a chemical compound specifically named "this compound." This term does not correspond to any recognized impurity or degradation product of piperacillin documented in the scientific domain.
Therefore, it is not possible to provide an article on the role and impact of "this compound" as a chemical impurity, including its in-process analytical control techniques and end-product purity assessment, as no data or research findings exist under this specific name.
It is possible that "this compound" may be an internal company-specific nomenclature, a novel or yet-to-be-published discovery, or a misnomer for a known impurity of piperacillin. The known and documented impurities of piperacillin include, but are not limited to, piperacillin penicilloic acid, piperacillin dimer, and various other related substances, none of which are identified as "this compound."
Without any scientific basis for the existence and structure of "this compound," any discussion on its analytical control and purity assessment would be purely speculative and would not meet the required standards of scientific accuracy.
Future Research Directions for Piperacilloic Acid Pyruvic Urea
Exploration of Novel Synthetic Pathways
The synthesis of the piperacilloic acid-pyruvic acid-urea adduct represents a primary challenge and a crucial first step in its characterization. Future research will likely focus on biomimetic synthesis approaches, which attempt to replicate the conditions under which this compound might form in a biological system. Key areas of exploration will include one-pot reactions where piperacillin (B28561) is degraded to piperacilloic acid in the presence of pyruvic acid and urea (B33335) under varying conditions of pH and temperature.
Another promising direction is the exploration of multicomponent reactions (MCRs). MCRs are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. The development of an MCR for this specific adduct would not only provide an efficient synthetic route but could also offer insights into its formation mechanism. Researchers will likely investigate various catalysts and solvent systems to optimize the yield and purity of the final product. The success of these synthetic endeavors is paramount for obtaining sufficient quantities of the compound for further detailed analysis.
Advanced Mechanistic Insights via Time-Resolved Spectroscopy
Furthermore, advanced techniques like femtosecond transient absorption spectroscopy could be used to probe the earliest events in the chemical reaction, providing unprecedented detail about the transition states and short-lived intermediates. By combining experimental data with computational modeling, researchers can build a comprehensive picture of the reaction mechanism. This knowledge is not only of fundamental chemical interest but also has practical implications for predicting the stability of the adduct under various conditions.
Development of Chemoinformatic Models for Impurity Prediction
The potential for the in-situ formation of the piperacilloic acid-pyruvic acid-urea adduct from piperacillin raises concerns about it being a potential impurity in pharmaceutical formulations or a metabolite in patients. Chemoinformatics offers a powerful in-silico approach to predict the formation of such impurities. Future research will focus on developing quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the likelihood of formation of this and other related adducts.
These models would be trained on a dataset of known piperacillin degradation products and their reaction kinetics with various endogenous molecules. The models could then be used to predict the formation of new, uncharacterized impurities under different physiological and formulation conditions. The development of robust chemoinformatic tools would be a significant step towards ensuring the quality and safety of piperacillin-based therapies by enabling the proactive identification and management of potential impurities.
Investigation of its Chemical Reactivity in Advanced Material Systems
The chemical structure of the piperacilloic acid-pyruvic acid-urea adduct, with its multiple functional groups, suggests that it could have interesting chemical reactivity and potential applications in materials science. Future research could explore the use of this adduct as a building block for novel polymers or as a modifying agent for existing materials. For instance, the carboxylic acid and urea functionalities could be exploited for polymerization reactions or for grafting onto the surface of materials to impart new properties.
One area of interest could be the development of responsive materials. The adduct's stability is likely to be pH-dependent, which could be harnessed to create smart materials that change their properties in response to changes in their environment. For example, it could be incorporated into a hydrogel that swells or shrinks at a specific pH, potentially for applications in drug delivery or sensing. The investigation of its reactivity in advanced material systems represents a creative and potentially high-impact direction for future research, extending the relevance of this novel compound beyond the immediate context of pharmaceutical chemistry.
Q & A
Q. Table 1: Recommended Analytical Methods for this compound
Q. Table 2: Common Pitfalls in Stability Studies
| Pitfall | Mitigation Strategy | Framework Alignment |
|---|---|---|
| Uncontrolled pH | Use buffered solutions (pH 7.4) | FINER (Feasible) |
| Enzyme contamination | Add protease inhibitors | PICOT (Intervention) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
